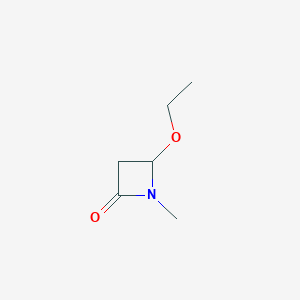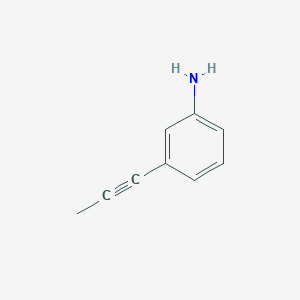
3-(Prop-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-yn-1-yl)aniline, also known as propargyl aniline, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound contains a propargyl group, which makes it a useful building block for the synthesis of various molecules. In
Wirkmechanismus
The mechanism of action of 3-(Prop-1-yn-1-yl)aniline aniline is not well understood. However, it has been suggested that the 3-(Prop-1-yn-1-yl)aniline group in 3-(Prop-1-yn-1-yl)aniline aniline can undergo a variety of chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of various molecules with potential biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(Prop-1-yn-1-yl)aniline aniline have not been extensively studied. However, it has been reported that 3-(Prop-1-yn-1-yl)aniline aniline can inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which may have potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propargyl aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block for the synthesis of various molecules with potential biological activity. However, 3-(Prop-1-yn-1-yl)aniline aniline has some limitations as well. It is a reactive compound and can undergo various chemical reactions, which can make it difficult to isolate and purify.
Zukünftige Richtungen
There are several future directions for the research on 3-(Prop-1-yn-1-yl)aniline aniline. One potential direction is the synthesis of new molecules using 3-(Prop-1-yn-1-yl)aniline aniline as a building block. These molecules can be tested for potential biological activity and may have applications in medicinal chemistry. Another potential direction is the further study of the mechanism of action of 3-(Prop-1-yn-1-yl)aniline aniline. Understanding the chemical reactions that 3-(Prop-1-yn-1-yl)aniline aniline undergoes can provide insights into its potential therapeutic effects. Finally, the development of new synthetic methods for 3-(Prop-1-yn-1-yl)aniline aniline can lead to the synthesis of more complex molecules with potential biological activity.
Synthesemethoden
Propargyl aniline can be synthesized through the reaction of aniline and 3-(Prop-1-yn-1-yl)aniline bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(Prop-1-yn-1-yl)aniline aniline and potassium bromide as a byproduct. The reaction can be carried out in various solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol.
Wissenschaftliche Forschungsanwendungen
Propargyl aniline has been used in various scientific research applications due to its unique chemical properties. It has been used as a building block for the synthesis of various molecules such as 3-(Prop-1-yn-1-yl)anilineamines, 3-(Prop-1-yn-1-yl)aniline alcohols, and 3-(Prop-1-yn-1-yl)aniline ethers. These molecules have potential applications in medicinal chemistry, as they can be used as precursors for the synthesis of drugs.
Eigenschaften
CAS-Nummer |
183322-32-9 |
|---|---|
Produktname |
3-(Prop-1-yn-1-yl)aniline |
Molekularformel |
C9H9N |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,10H2,1H3 |
InChI-Schlüssel |
KTUVWWBARHAYLK-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CC=C1)N |
Kanonische SMILES |
CC#CC1=CC(=CC=C1)N |
Synonyme |
Benzenamine, 3-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
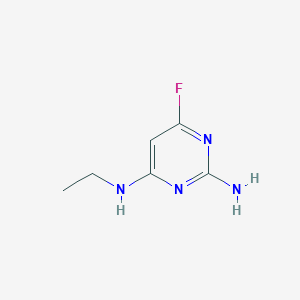
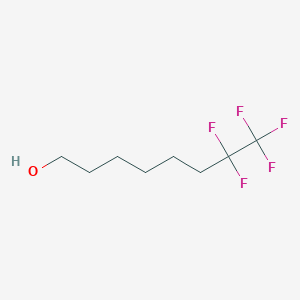

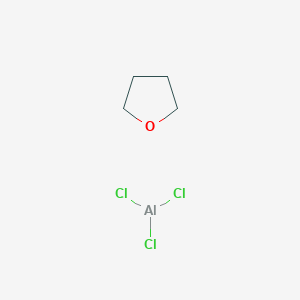
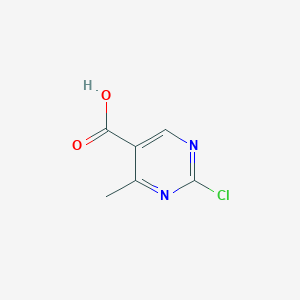
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
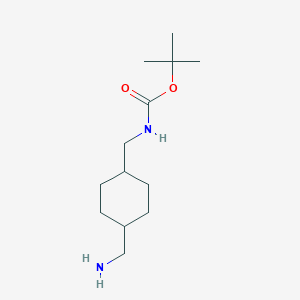
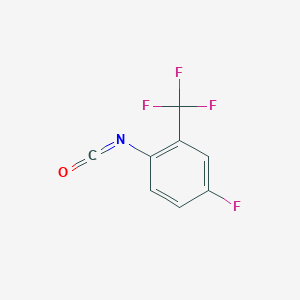
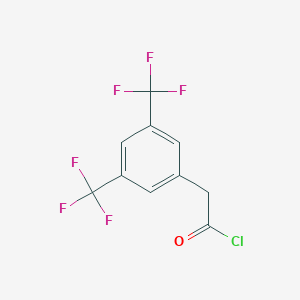
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
